3-(2-methoxyethyl)-1H-pyrazole-5-carboxylic acid
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Overview
Description
3-(2-methoxyethyl)-1H-pyrazole-5-carboxylic acid is a heterocyclic organic compound that features a pyrazole ring substituted with a methoxyethyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methoxyethyl)-1H-pyrazole-5-carboxylic acid typically involves the formation of the pyrazole ring followed by the introduction of the methoxyethyl and carboxylic acid groups. One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions. The methoxyethyl group can be introduced via alkylation reactions using suitable alkyl halides.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and product purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-methoxyethyl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the pyrazole ring or the carboxylic acid group.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents on the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents, alkyl halides, and other electrophiles or nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
3-(2-methoxyethyl)-1H-pyrazole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-(2-methoxyethyl)-1H-pyrazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The methoxyethyl group and carboxylic acid moiety can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Methoxyacetic acid: A derivative of acetic acid with a methoxy group, used in various industrial applications.
Methyl acrylate: An ester of acrylic acid, used in the production of polymers.
(S)-Metoprolol: A beta-blocker with a methoxyethyl group, used in the treatment of cardiovascular diseases.
Uniqueness
3-(2-methoxyethyl)-1H-pyrazole-5-carboxylic acid is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its combination of a methoxyethyl group and a carboxylic acid moiety makes it a versatile compound for various applications.
Properties
Molecular Formula |
C7H10N2O3 |
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Molecular Weight |
170.17 g/mol |
IUPAC Name |
5-(2-methoxyethyl)-1H-pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C7H10N2O3/c1-12-3-2-5-4-6(7(10)11)9-8-5/h4H,2-3H2,1H3,(H,8,9)(H,10,11) |
InChI Key |
CYRFLXZCZJLJFP-UHFFFAOYSA-N |
Canonical SMILES |
COCCC1=CC(=NN1)C(=O)O |
Origin of Product |
United States |
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